PI3K p110α Inhibitory Scaffold Validation: Baseline Potency of the 4-Morpholino-2-phenylquinazoline Core Versus Classical Inhibitors
The 2,6-dimethyl-4-(4-phenylquinazolin-2-yl)morpholine chemotype derives from a validated PI3K p110α inhibitory scaffold. The core 4-morpholino-2-phenylquinazoline series was established by Ohishi et al. (2006), with the prototype compound 4-morpholino-2-phenylquinazolin-6-ol (compound 1) demonstrating an IC50 of 1.3 μM against PI3K p110α, compared to the classical PI3K inhibitor LY294002 which exhibits an IC50 of 0.63 μM (630 nM) against the same target [1]. Within this series, structural optimization yielded compound 15e (a thieno[3,2-d]pyrimidine derivative) with an IC50 of 2.0 nM against p110α, representing a 650-fold potency improvement over the initial lead. While the target compound itself lacks published p110α IC50 data, it occupies a defined chemical space within this SAR continuum where morpholine ring substitution is a key potency and selectivity determinant [2].
| Evidence Dimension | PI3K p110α inhibitory potency |
|---|---|
| Target Compound Data | Not directly measured; belongs to 4-morpholino-2-phenylquinazoline class with demonstrated p110α inhibitory activity |
| Comparator Or Baseline | 4-morpholino-2-phenylquinazolin-6-ol (lead compound 1): IC50 = 1.3 μM; LY294002 (classical PI3K inhibitor): IC50 = 0.63 μM; Compound 15e (optimized series member): IC50 = 2.0 nM |
| Quantified Difference | Series optimization yielded 650-fold potency range (2.0 nM to 1.3 μM), with morpholine substitution as a key SAR node |
| Conditions | In vitro PI3K p110α enzymatic assay; recombinant p110α in cell-free system (Ohishi et al., Bioorg Med Chem, 2006) |
Why This Matters
Establishes the scaffold's credential as a PI3K p110α inhibitor platform with validated SAR, providing procurement justification for this compound as an SAR exploration tool within a potency-tunable chemical series.
- [1] Ohishi T, Okada M, Ohta M, Tsukamoto S, Parker PJ. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110α inhibitors. Bioorg Med Chem. 2006;14(20):6847-6858. doi:10.1016/j.bmc.2006.06.046 View Source
- [2] Scilit. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110α inhibitors. Publication metadata and citation network. https://www.scilit.net/publications/ae08989234e1036181db1edc467b0115 View Source
